

## Adalimumab Fosimdesonide vs. Standard TNF Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Adalimumab **Fosimdesonide** (ABBV-154), an antibody-drug conjugate, and standard Tumor Necrosis Factor (TNF) inhibitors, exemplified by adalimumab. The information presented is based on available preclinical and clinical data to support research and development in inflammatory diseases.

#### **Executive Summary**

Adalimumab **Fosimdesonide** (ABBV-154) is an investigational antibody-drug conjugate (ADC) that combines the TNF- $\alpha$  targeting of adalimumab with a glucocorticoid receptor modulator (GRM) payload. This dual mechanism aims to deliver targeted anti-inflammatory effects to cells expressing transmembrane TNF, potentially enhancing efficacy while minimizing systemic glucocorticoid-related side effects[1][2][3][4][5]. Standard TNF inhibitors, such as adalimumab, function by neutralizing soluble and membrane-bound TNF- $\alpha$ , thereby inhibiting its proinflammatory signaling cascade.

Phase 2b clinical trial data for Adalimumab **Fosimdesonide** in Rheumatoid Arthritis (RA) demonstrated superior efficacy compared to placebo[6][7][8]. However, the clinical development of ABBV-154 was ultimately discontinued as its benefit-risk profile was not considered sufficiently differentiated from existing therapies[2][9]. This guide presents the available efficacy data for Adalimumab **Fosimdesonide** and compares it with the established efficacy of standard adalimumab.



## Mechanism of Action Standard TNF Inhibitors (e.g., Adalimumab)

Standard TNF inhibitors like adalimumab are monoclonal antibodies that bind with high affinity to Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), a key pro-inflammatory cytokine. This binding neutralizes both soluble and transmembrane forms of TNF- $\alpha$ , preventing it from interacting with its receptors, TNFR1 and TNFR2. The blockade of TNF- $\alpha$  signaling leads to a downstream reduction in the production of other inflammatory cytokines and mediators, thereby reducing inflammation and joint damage in autoimmune diseases.



Click to download full resolution via product page

**Caption:** Signaling pathway of standard TNF inhibitors.

#### **Adalimumab Fosimdesonide (ABBV-154)**

Adalimumab **Fosimdesonide** is an antibody-drug conjugate where adalimumab is linked to a glucocorticoid receptor modulator (GRM)[3][4][5][10]. This design allows for a dual mechanism of action. The adalimumab component targets the ADC to cells expressing transmembrane TNF-α. Upon binding, the ADC is internalized, and the GRM payload is released intracellularly. The GRM then acts as a potent anti-inflammatory agent by binding to glucocorticoid receptors, leading to the suppression of inflammatory gene expression. This targeted delivery is intended to enhance the anti-inflammatory effect at the site of inflammation while minimizing systemic exposure to the glucocorticoid[1][2][11].





Click to download full resolution via product page

Caption: Mechanism of action of Adalimumab Fosimdesonide.

#### **Comparative Efficacy Data**

The following tables summarize the available clinical efficacy data for Adalimumab **Fosimdesonide** (ABBV-154) in Rheumatoid Arthritis and provide a benchmark for the efficacy of standard adalimumab from a representative Phase 3 clinical trial.

Table 1: Efficacy of Adalimumab Fosimdesonide (ABBV-154) in Patients with Rheumatoid Arthritis (Phase 2b

Study)[6][8]

| Treatment Group (Subcutaneous)      | ACR20 Response<br>at Week 12 (%) | ACR50 Response<br>at Week 12 (%) | ACR70 Response<br>at Week 12 (%) |
|-------------------------------------|----------------------------------|----------------------------------|----------------------------------|
| Placebo                             | -                                | 6.3                              | -                                |
| ABBV-154 40 mg<br>every other week  | > Placebo (P < 0.001)            | 25.5                             | > Placebo                        |
| ABBV-154 150 mg<br>every other week | > Placebo (P < 0.001)            | 37.8                             | > Placebo                        |
| ABBV-154 340 mg<br>every other week | > Placebo (P < 0.001)            | 44.4                             | > Placebo                        |
| ABBV-154 340 mg<br>every 4 weeks    | > Placebo (P < 0.001)            | 33.3                             | > Placebo                        |



Note: Specific percentages for ACR20 and ACR70 for all arms were not fully detailed in the provided search results, but were stated to be significantly higher than placebo for ACR20.

Table 2: Efficacy of Standard Adalimumab in Patients with Rheumatoid Arthritis (Representative Data)

| Treatment Group                                 | ACR20 Response | ACR50 Response | ACR70 Response |
|-------------------------------------------------|----------------|----------------|----------------|
| Adalimumab (40 mg<br>every other week) +<br>MTX | ~60-70%        | ~40-50%        | ~20-30%        |
| Placebo + MTX                                   | ~20-30%        | ~10-15%        | ~5%            |

Note: These are representative efficacy ranges for adalimumab in RA clinical trials. Actual percentages can vary depending on the specific trial design and patient population.

# Experimental Protocols Adalimumab Fosimdesonide (ABBV-154) Phase 2b Study in Rheumatoid Arthritis[1][6][8]

- Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.
- Patient Population: 472 patients with moderately to severely active Rheumatoid Arthritis who
  had an inadequate response to at least one prior biologic or targeted synthetic diseasemodifying antirheumatic drug (b/tsDMARD). Patients were on a background of methotrexate.
- Randomization: Patients were randomized in a 1:1:1:1:1 ratio to one of five treatment arms.
- Treatment Arms:
  - ABBV-154 40 mg subcutaneously every other week.
  - ABBV-154 150 mg subcutaneously every other week.
  - ABBV-154 340 mg subcutaneously every other week.
  - ABBV-154 340 mg subcutaneously every 4 weeks.



- Placebo subcutaneously.
- Primary Endpoint: The proportion of patients achieving at least a 50% improvement in the American College of Rheumatology (ACR50) response criteria at Week 12.
- Secondary Endpoints: Included the proportion of patients achieving ACR20 and ACR70 responses, changes in Disease Activity Score 28 (DAS28-CRP), and safety assessments.
- Pharmacokinetics and Immunogenicity: Concentrations of the ADC, total antibody, and the unconjugated GRM payload were measured. The development of anti-drug antibodies (ADAs) was also evaluated.



Click to download full resolution via product page



**Caption:** Experimental workflow of the ABBV-154 Phase 2b trial.

#### Conclusion

Adalimumab **Fosimdesonide** represents an innovative approach to treating inflammatory diseases by combining the targeted action of a TNF inhibitor with the potent anti-inflammatory effects of a glucocorticoid receptor modulator. The Phase 2b clinical trial in RA demonstrated that ABBV-154 was superior to placebo in improving the signs and symptoms of the disease[6] [7][8]. However, a direct comparison with standard adalimumab within the same trial was not conducted, making definitive conclusions about superior efficacy challenging.

The decision by the developer to discontinue the clinical development of ABBV-154 suggests that the observed efficacy and safety profile did not demonstrate a sufficient improvement over existing therapies to warrant further investigation[2][9]. For researchers and drug developers, the story of Adalimumab **Fosimdesonide** provides valuable insights into the potential and the challenges of developing complex antibody-drug conjugates for non-oncological indications. While the dual-targeting mechanism is a promising strategy, achieving a significantly enhanced benefit-risk profile over established and effective treatments like standard TNF inhibitors remains a high bar.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abbvie provides details on discovery of anti-TNF glucocorticoid receptor modulator immunology ADC ABBV-154 | BioWorld [bioworld.com]
- 4. Efficacy, Safety, Pharmacokinetics, and Immunogenicity of ABBV-154 in Adults With Glucocorticoid-Dependent Polymyalgia Rheumatica: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]







- 5. ABBV-154 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Efficacy and Safety of ABBV-154 for the Treatment of Active Rheumatoid Arthritis: A Phase 2b, Randomized, Placebo-Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of ABBV-154 for the Treatment of Active Rheumatoid Arthritis: A Phase 2b, Randomized, Placebo-Controlled Trial. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibody-Drug Conjugate Tackles Glucocorticoid Use in PMR [medscape.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Adalimumab Fosimdesonide vs. Standard TNF Inhibitors: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583008#efficacy-of-adalimumab-fosimdesonide-vs-standard-tnf-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com